ethyl (2Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and odor.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Stereoselective Synthesis
Research has developed a stereoselective approach for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate. This process involves quaternary carbon stereocontrolled cis-configuration formation and blocking potential E/Z isomerization, relevant for producing side-chain materials of cefcapene pivoxil (Zhai et al., 2013).
Synthesis of Pyrrole Derivatives
Ethyl 2-chloroacetoacetate and its 4-chloro isomer have been used to synthesize various pyrrole derivatives, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrating the potential for creating a library of pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).
Structural Analysis
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been synthesized and analyzed structurally, revealing insights into its crystallization and molecular bonding characteristics (Johnson et al., 2006).
Sequential Hydrogenation
The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, involving the reaction of CO and CC bonds, highlights the sensitivity of this process to reaction temperature and its applications in producing high-yield enantiomerically enriched compounds (Meng, Zhu, & Zhang, 2008).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve speculating on potential future research directions, such as new synthesis methods, applications, or modifications to the compound.
Please note that this is a general outline and the specifics may vary depending on the particular compound and the context in which it is being studied. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they may be able to help you find more specific information.
properties
IUPAC Name |
ethyl (Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8(9(14)7(3)12)10-13-6(2)5-17-10/h5,7,14H,4H2,1-3H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIUAHMLCOHCFJ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(C)Cl)O)C1=NC(=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(C)Cl)/O)/C1=NC(=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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